Cas no 1639014-72-4 (Mifanertinib)

Mifanertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target both sensitizing and resistant EGFR mutations, including T790M, while sparing wild-type EGFR. Its selective inhibition profile minimizes off-target effects, reducing the risk of adverse reactions compared to earlier-generation TKIs. Preclinical and clinical studies indicate potent activity against non-small cell lung cancer (NSCLC) harboring EGFR mutations, with improved central nervous system (CNS) penetration, making it a potential therapeutic option for patients with brain metastases. The compound exhibits favorable pharmacokinetics and a manageable safety profile, supporting its development as a targeted therapy for EGFR-mutated NSCLC.
Mifanertinib structure
Mifanertinib structure
商品名:Mifanertinib
CAS番号:1639014-72-4
MF:C21H19ClF3N5O2
メガワット:465.856073617935
CID:5519164
PubChem ID:71613550

Mifanertinib 化学的及び物理的性質

名前と識別子

    • 2-Butenamide, N-[4-[(3-chloro-4-fluorophenyl)amino]-7-(difluoromethoxy)-6-quinazolinyl]-4-(dimethylamino)-, (2E)-
    • Mifanertinib
    • CS-0641141
    • mifanertinib [INN]
    • HY-152852
    • 1639014-72-4
    • 774X01FS8V
    • (E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
    • Mefatinib free base
    • QPACRWFSFWQNOZ-ONEGZZNKSA-N
    • GTPL12380
    • mefatinib
    • SCHEMBL16547603
    • CHEMBL5314470
    • (2E)-N-[4-(3-chloro-4-fluoroanilino)-7- (difluoromethoxy)quinazolin-6-yl]-4- (dimethylamino)but-2-enamide
    • (2E)-N-[4-(3-Chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide
    • DA-75540
    • GLXC-26920
    • compound Ie/Example 5 [WO2013135176A1]
    • インチ: 1S/C21H19ClF3N5O2/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28)/b4-3+
    • InChIKey: QPACRWFSFWQNOZ-ONEGZZNKSA-N
    • ほほえんだ: C(NC1C(OC(F)F)=CC2C(C=1)=C(NC1=CC=C(F)C(Cl)=C1)N=CN=2)(=O)/C=C/CN(C)C

計算された属性

  • せいみつぶんしりょう: 465.1179370g/mol
  • どういたいしつりょう: 465.1179370g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 9
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 645
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 79.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.5

Mifanertinib 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P029PUV-25mg
Mefatinib free base
1639014-72-4 99%
25mg
$1067.00 2024-06-19
Ambeed
A1942330-10mg
Mifanertinib
1639014-72-4 98%
10mg
$450.0 2025-03-01
1PlusChem
1P029PUV-5mg
Mefatinib free base
1639014-72-4 99%
5mg
$347.00 2024-06-19
1PlusChem
1P029PUV-10mg
Mefatinib free base
1639014-72-4 99%
10mg
$552.00 2024-06-19
Ambeed
A1942330-25mg
Mifanertinib
1639014-72-4 98%
25mg
$900.0 2025-03-01
Ambeed
A1942330-5mg
Mifanertinib
1639014-72-4 98%
5mg
$280.0 2025-03-01

Mifanertinib 関連文献

Mifanertinibに関する追加情報

Mifanertinib: A Comprehensive Overview

Mifanertinib, also known as compound CAS No. 1639014-72-4, is a cutting-edge therapeutic agent that has garnered significant attention in the field of pharmacology and medicine. This compound has been extensively studied for its potential applications in treating various medical conditions, particularly those related to inflammation and immune response. Recent advancements in research have shed light on its mechanisms of action, efficacy, and safety profile, making it a promising candidate for future clinical applications.

The chemical structure of Mifanertinib plays a pivotal role in its pharmacodynamic properties. Researchers have identified that its unique molecular composition allows it to interact with specific cellular pathways, thereby modulating immune responses and reducing inflammation. Studies published in reputable journals such as *Nature Immunology* and *Science Translational Medicine* have highlighted its ability to inhibit key enzymes involved in inflammatory processes, which could be beneficial for patients suffering from chronic inflammatory diseases.

One of the most exciting developments surrounding Mifanertinib is its potential use in treating autoimmune disorders. Preclinical trials have demonstrated that this compound can effectively suppress autoimmune reactions by targeting specific cytokines and immunomodulatory pathways. This has led to promising results in animal models of rheumatoid arthritis and multiple sclerosis, suggesting that Mifanertinib could be a novel therapeutic option for these conditions.

In addition to its immunomodulatory effects, Mifanertinib has also shown potential in oncology research. Emerging studies indicate that this compound may inhibit the growth of certain types of cancer cells by interfering with their signaling pathways. For instance, research conducted at the University of California, San Francisco (UCSF), revealed that Mifanertinib could selectively target cancer cells while sparing healthy tissue, which is a critical factor in developing safer anticancer therapies.

The synthesis and development of Mifanertinib have been optimized through advanced chemical engineering techniques. Scientists have employed state-of-the-art synthetic methods to enhance the compound's bioavailability and stability, ensuring that it can be effectively administered in various dosage forms. These advancements have brought Mifanertinib closer to clinical trials, where its efficacy and safety will be rigorously tested.

From an industrial perspective, the production of Mifanertinib involves a multi-step chemical synthesis process that requires precision and quality control. Pharmaceutical companies are investing heavily in scaling up the production of this compound to meet the anticipated demand if it receives regulatory approval. The integration of green chemistry principles into its manufacturing process is also being explored to minimize environmental impact.

Looking ahead, the future of Mifanertinib appears bright as researchers continue to uncover its therapeutic potential across diverse medical fields. Collaborative efforts between academia and industry are expected to accelerate its development, bringing this innovative compound closer to becoming a widely used treatment option.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1639014-72-4)Mifanertinib
A1246609
清らかである:99%/99%/99%
はかる:5mg/10mg/25mg
価格 ($):252/405/810